molecular formula C39H72O11 B12775318 1,3-Propanediol, 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate

1,3-Propanediol, 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate

Cat. No.: B12775318
M. Wt: 717.0 g/mol
InChI Key: YIWKOAWCIURQRQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is a complex organic compound. It is a derivative of dipentaerythritol, which is known for its multiple hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate typically involves the esterification of dipentaerythritol with the respective carboxylic acids (pentanoic acid, hexanoic acid, octanoic acid, and decanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a continuous esterification process. This involves the gradual addition of carboxylic acids to dipentaerythritol in a reactor, with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is unique due to its multiple ester groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring high-performance materials .

Properties

Molecular Formula

C39H72O11

Molecular Weight

717.0 g/mol

IUPAC Name

[2-(hexanoyloxymethyl)-2-(hydroxymethyl)-3-[2-(hydroxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropoxy]propyl] decanoate

InChI

InChI=1S/C39H72O11/c1-5-9-13-15-16-18-21-25-37(45)50-33-39(27-41,31-48-35(43)23-19-11-7-3)29-46-28-38(26-40,30-47-34(42)22-12-8-4)32-49-36(44)24-20-17-14-10-6-2/h40-41H,5-33H2,1-4H3

InChI Key

YIWKOAWCIURQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCC)COC(=O)CCCCCCC)COC(=O)CCCCC

Origin of Product

United States

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